N-[3-(4-Hydroxyphenyl)acryloyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Hydroxyphenyl)acryloyl]glycine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group attached to an acryloyl moiety, which is further linked to glycine. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Hydroxyphenyl)acryloyl]glycine typically involves the functionalization of N-(4-hydroxyphenyl)maleimide with acryloyl groups. This process can be carried out using various polymerizable groups such as acryloyl, methacryloyl, allyl, propargyl, and cyanate . The structures of the resulting materials are characterized using techniques like FTIR, 1H NMR, and 13C NMR .
Industrial Production Methods
Industrial production of this compound involves the use of mini-emulsion radical polymerization techniques. This method allows for the synthesis of polymeric nanoparticles of the compound, which are then formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Hydroxyphenyl)acryloyl]glycine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyphenyl group makes it susceptible to oxidation, while the acryloyl moiety can participate in addition and polymerization reactions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts for polymerization. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from the reactions of this compound include polymeric materials with enhanced thermal stability and mechanical properties. These products are valuable for applications in high-performance composites and other industrial uses .
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Hydroxyphenyl)acryloyl]glycine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-[3-(4-Hydroxyphenyl)acryloyl]glycine involves its interaction with various molecular targets and pathways. In biomedical applications, the compound’s nanoparticles exhibit anti-inflammatory properties by modulating the levels of cytokines such as TNF-α and IL-6 . Additionally, the compound promotes angiogenesis and cell proliferation, which are crucial for wound healing .
Vergleich Mit ähnlichen Verbindungen
N-[3-(4-Hydroxyphenyl)acryloyl]glycine can be compared with other similar compounds such as N-(4-hydroxyphenyl)maleimide and N-acryloyl glycine. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and the resulting properties .
List of Similar Compounds
Eigenschaften
CAS-Nummer |
10003-42-6 |
---|---|
Molekularformel |
C11H11NO4 |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
2-[3-(4-hydroxyphenyl)prop-2-enoylamino]acetic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-6,13H,7H2,(H,12,14)(H,15,16) |
InChI-Schlüssel |
NZSACLXQEHBCNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.